molecular formula C10H11BrO2 B1277809 4-Bromo-2,6-dimethylphenyl acetate CAS No. 60041-68-1

4-Bromo-2,6-dimethylphenyl acetate

Cat. No.: B1277809
CAS No.: 60041-68-1
M. Wt: 243.1 g/mol
InChI Key: ACPQEWQSYPPLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-dimethylphenyl acetate is an organic compound with the molecular formula C 10 H 11 BrO 2 and a molecular weight of 243.1 g/mol . This brominated phenyl acetate ester is characterized by an aromatic ring substituted with a bromine atom at the para position, methyl groups at the 2 and 6 positions, and an acetate functional group . Its structure, represented by the SMILES notation CC1=CC(=CC(=C1OC(=O)C)C)Br, provides key handles for further synthetic modification . As a building block in organic synthesis, the bromine atom on the aromatic ring serves as a versatile site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, allowing researchers to construct more complex biaryl structures . The acetate group can act as a protected form of a phenol, which can be readily deprotected to reveal the hydroxyl functionality under basic or acidic conditions, or serve as a leaving group in nucleophilic substitution reactions . This combination of features makes it a valuable intermediate in medicinal chemistry and materials science research for the preparation of functionalized 2,6-dimethylphenyl derivatives . Estimated physical properties include a boiling point of 253.7°C and a density of 1.43 g/cm³ . It has low estimated water solubility (approximately 155 mg/L), indicating high lipophilicity . Attention: For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-4-9(11)5-7(2)10(6)13-8(3)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPQEWQSYPPLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429298
Record name 4-bromo-2,6-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60041-68-1
Record name 4-bromo-2,6-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Reactivity Studies

Mechanistic Investigations of Substitution Reactions

The primary substitution reactions involving 4-Bromo-2,6-dimethylphenyl acetate (B1210297) center on the displacement of the bromide ion from the aromatic ring. Nucleophilic aromatic substitution (SNAr) is a plausible pathway, particularly with strong nucleophiles. The mechanism of SNAr reactions typically proceeds in a stepwise manner, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The attack of a nucleophile on the carbon atom bearing the bromine atom leads to this intermediate, which is stabilized by the electron-withdrawing nature of the substituents on the ring. libretexts.org However, some SNAr reactions have been shown to proceed through a concerted mechanism, where the bond formation with the nucleophile and the cleavage of the carbon-bromine bond occur simultaneously. nih.govacs.orgresearchgate.net

The presence of the acetate group, particularly its carbonyl function, can influence the regioselectivity and rate of substitution. While the ortho, para-directing nature of the oxygen atom in the acetate group would typically activate the positions ortho and para to it, the bromine atom already occupies the para position. The methyl groups at the 2 and 6 positions provide significant steric hindrance, which can impede the approach of a nucleophile to the reaction center.

Electrophilic aromatic substitution on the ring is less common due to the deactivating effect of the bromine atom. However, under forcing conditions, further substitution could potentially occur, directed by the existing substituents.

Pathways for Oxidation and Reduction of Associated Functionalities

The functional groups of 4-Bromo-2,6-dimethylphenyl acetate present distinct sites for oxidation and reduction reactions.

Oxidation: The primary sites for oxidation are the methyl groups attached to the aromatic ring. Strong oxidizing agents can convert these methyl groups to carboxylic acids. The phenolic acetate itself can be susceptible to oxidation under certain conditions, potentially leading to quinone-type structures, a reaction observed in phenols and their derivatives. quora.com The choice of oxidizing agent is crucial for controlling the extent of oxidation.

Reduction: The bromo-substituent on the aryl ring can be removed via hydrodehalogenation, a reductive process that replaces the halogen with a hydrogen atom. This can be achieved using various reducing agents, including catalytic hydrogenation or metal-based reducing systems. organic-chemistry.org The acetate group can also be reduced. For instance, reduction with a strong hydride agent like lithium aluminum hydride would likely reduce the ester to the corresponding alcohol, yielding 4-bromo-2,6-dimethylphenol (B182379). The Wolff-Kishner reduction is another powerful method for converting carbonyl functionalities into methylene (B1212753) groups, although it is typically used for ketones and aldehydes. wikipedia.org

Elucidation of Catalytic Reaction Cycles in Cross-Coupling

This compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a biaryl product. The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex to form a Pd(II) intermediate. wikipedia.org This is followed by transmetalation with the organoboron species, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgnumberanalytics.com The catalytic cycle is similar to the Suzuki coupling but often involves a copper(I) co-catalyst. The copper acetylide, formed from the terminal alkyne and the copper salt, undergoes transmetalation with the Pd(II) intermediate.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene. scielo.brmdpi.comlibretexts.org The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the new carbon-carbon double bond and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst. libretexts.org

Cross-Coupling ReactionCoupling PartnerKey Mechanistic StepsCatalyst System (Typical)
Suzuki-Miyaura Organoboron compoundOxidative Addition, Transmetalation, Reductive EliminationPd(0) complex (e.g., Pd(PPh₃)₄), Base
Sonogashira Terminal AlkyneOxidative Addition, Transmetalation, Reductive EliminationPd(0) complex, Cu(I) salt, Base
Heck AlkeneOxidative Addition, Migratory Insertion, β-Hydride Elimination, Catalyst RegenerationPd(0) or Pd(II) salt, Ligand, Base

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of the reactions involving this compound are influenced by several factors, including the nature of the reactants, catalysts, solvents, and reaction temperature.

In cross-coupling reactions, the oxidative addition of the aryl bromide to the palladium center is often the rate-determining step. researchgate.net The strength of the carbon-bromine bond and the electronic properties of the aryl group affect the rate of this step. Electron-withdrawing groups on the aryl ring can accelerate the oxidative addition, while electron-donating groups can slow it down. The steric hindrance from the ortho-methyl groups in this compound can also impact the kinetics by impeding the approach of the bulky catalyst complex. rsc.org

The choice of ligand on the palladium catalyst is crucial for modulating the reaction kinetics. Bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination. The base used in the reaction also plays a critical role, not only in the transmetalation step of Suzuki and Sonogashira couplings but also in the regeneration of the active catalyst in the Heck reaction. acs.org

On-Surface Synthesis and Nanoscale Reaction Control

On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of atomically precise low-dimensional nanostructures, such as graphene nanoribbons and covalent organic frameworks. The Ullmann coupling reaction, which involves the coupling of aryl halides on a metal surface, is a key strategy in this field. nsf.govacs.orgmdpi.com this compound is a potential precursor for such on-surface reactions.

The process typically involves the deposition of the precursor molecules onto a catalytically active metal surface, such as copper, silver, or gold, under ultra-high vacuum conditions. acs.orgbrandeis.eduacs.org Upon heating, the carbon-bromine bond cleaves, and the resulting aryl radicals can then couple to form new carbon-carbon bonds. The reaction proceeds through organometallic intermediates where the aryl units are coordinated to metal adatoms. nih.gov

The structure and reactivity of the precursor molecules, as well as the nature of the substrate and the annealing temperature, provide precise control over the resulting nanostructures at the nanoscale. rsc.org The steric hindrance from the methyl groups and the electronic influence of the acetate group in this compound would be expected to influence the self-assembly of the molecules on the surface and the geometry of the resulting polymeric structures. The kinetics of these on-surface reactions can be studied using techniques like scanning tunneling microscopy (STM), which allows for the direct visualization of the reactants, intermediates, and products at different stages of the reaction. purdue.edunih.govacs.orgacs.org

On-Surface ReactionKey StepsControlling FactorsCharacterization Techniques
Ullmann Coupling Adsorption, C-Br Bond Cleavage, Formation of Organometallic Intermediates, C-C CouplingPrecursor Structure, Substrate, TemperatureScanning Tunneling Microscopy (STM), X-ray Photoelectron Spectroscopy (XPS)

Advanced Structural Characterization and Solid State Chemistry

X-ray Crystallographic Analysis of 4-Bromo-2,6-dimethylphenyl Acetate (B1210297) and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been applied to several derivatives of 4-Bromo-2,6-dimethylphenyl acetate, uncovering key details about their molecular and crystal structures.

The conformation of molecules in the crystalline state is dictated by a combination of intramolecular forces, such as steric hindrance and electronic effects, and intermolecular packing forces. In derivatives of 4-bromo-2,6-dimethylphenyl, the orientation of the substituted phenyl ring relative to other parts of the molecule is a key stereochemical feature.

For instance, in the crystal structure of methyl (Z)-2-(4-bromophenyl)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate, the molecule adopts a Z configuration around the central C=N bond. The asymmetric unit of this compound contains two independent molecules (A and B), which exhibit different dihedral angles between their phenyl rings, measured at 32.31(18)° for molecule A and 45.62(18)° for molecule B. iucr.org This variation highlights how different crystal environments can influence molecular conformation.

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by the drive to maximize stabilizing intermolecular interactions. The crystallographic parameters for several derivatives provide a glimpse into their packing efficiency and symmetry.

For the derivative 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, the crystal system is monoclinic with the space group P21/n. urfu.ru The molecules of methyl (Z)-2-(4-bromophenyl)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate are linked in pairs through C-H···π interactions, forming structures parallel to the semanticscholar.org crystallographic direction. iucr.org In a related compound, 2-p-bromophenyl-2-phenyl-1-picrylhydrazine (Br-DPPH-H), the molecules exhibit a "herringbone" organization within the crystallographic bc plane. nih.gov

Table 1: Crystallographic Data for Derivatives of this compound

CompoundCrystal SystemSpace GroupCell ParametersReference
4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl esterMonoclinicP21/na= 10.2314(2) Å, b = 7.5215(1) Å, c = 24.5475(4) Å, β = 97.921(1)° urfu.ru
2-p-bromophenyl-2-phenyl-1-picrylhydrazineOrthorhombicP212121Not specified nih.gov
4-Bromo-2,6-dimethylaniline (B44771)MonoclinicP 1 21/c 1a = 20.141 Å, b = 5.1500 Å, c = 17.300 Å, β = 111.53° berkeley.edu

Supramolecular Interactions in the Solid State

The solid-state architecture of these compounds is heavily influenced by a variety of non-covalent interactions, which collectively create a stable supramolecular assembly. researchgate.net These interactions include hydrogen bonds, halogen bonds, and π-stacking.

While lacking strong hydrogen bond donors like -OH or -NH2, the acetate group and other functionalities in these derivatives allow for the formation of weak C-H···O and C-H···N hydrogen bonds. These interactions play a significant role in stabilizing the crystal lattice.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). In bromo-substituted compounds, the bromine atom can interact with nucleophilic atoms like oxygen or nitrogen.

In the crystal packing of methyl 4-bromo-3,5-dimethoxybenzoate, short Br···O contacts are a prominent feature, linking molecules into corrugated sheets. mdpi.com In other bromo-derivatives, bromine atoms establish short interactions with oxygen atoms of nitro groups, with Br···O distances measured at 3.219(6) Å and 3.204(6) Å, generating 2D supramolecular arrangements. Halogen–π interactions, where the bromine atom interacts with the electron cloud of an aromatic ring, are also observed, with Br···C distances of 3.382(8) Å, helping to form molecular columns. nih.gov

The aromatic rings in this compound and its derivatives facilitate π-stacking and arene-arene interactions, which are crucial for the cohesion of the crystal structure. These can manifest as direct π-π stacking or as C-H···π interactions.

In the crystal of methyl 4-bromo-3,5-dimethoxybenzoate, π-π stacking interactions link pairs of molecules along the c-axis, contributing to the formation of a three-dimensional network. mdpi.com In other derivatives, C-H···π interactions are observed to link molecules into ribbons or to connect molecular planes. iucr.org These interactions, though weaker than classical hydrogen bonds, are numerous and collectively provide significant stabilization to the crystal packing.

Despite a thorough search for scientific literature concerning "this compound," no specific studies detailing the Hirshfeld surface analysis and quantitative contributions of its intermolecular interactions could be located.

The investigation yielded data for other brominated phenyl compounds, including various esters and heterocyclic molecules. However, in strict adherence to the user's request to focus solely on "this compound," this information cannot be used as a substitute. The principles of scientific accuracy and specificity demand that the analysis be based on data derived directly from the subject compound.

Therefore, the "" section, specifically subsection "4.2.4. Hirshfeld Surface Analysis and Quantitative Contributions," cannot be generated at this time due to the absence of the required research findings and data tables for this compound in the public domain.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT has been successfully applied to a wide range of molecules, offering a balance between accuracy and computational cost.

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For 4-Bromo-2,6-dimethylphenyl acetate (B1210297), geometry optimization reveals the lowest energy conformation. The presence of the ester group and the two methyl groups on the phenyl ring introduces the possibility of different rotational isomers, or conformers.

A potential energy surface scan, which involves systematically changing the key dihedral angles and calculating the energy at each step, can identify the global minimum energy structure as well as other local minima and the energy barriers between them.

Table 1: Predicted Key Dihedral Angles for the Most Stable Conformer of 4-Bromo-2,6-dimethylphenyl acetate (Illustrative)

Dihedral AnglePredicted Value (degrees)Description
C2-C1-O-C(O)~60-90Rotation of the acetate group relative to the phenyl ring.
C1-O-C(O)-CH3~0 or 180Orientation of the carbonyl group.

Note: These values are illustrative and based on typical conformations of substituted phenyl acetates to minimize steric strain. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. rasayanjournal.co.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, with significant contributions from the oxygen atom of the ester linkage. The electron-donating methyl groups increase the energy of the HOMO, making the ring more susceptible to electrophilic attack. The LUMO is likely to be centered on the carbonyl group of the acetate moiety and the antibonding orbitals of the phenyl ring. The bromine atom, being electronegative, can also contribute to the LUMO by withdrawing electron density. A smaller HOMO-LUMO gap suggests higher reactivity. rasayanjournal.co.in

Table 2: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenyl acetate-8.5-0.58.0
4-Bromophenyl acetate nih.gov-8.7-0.87.9
2,6-Dimethylphenyl acetate-8.3-0.47.9
This compound -8.6 (Predicted) -0.7 (Predicted) 7.9 (Predicted)

Note: The values for phenyl acetate and 2,6-dimethylphenyl acetate are hypothetical for comparative purposes. The values for this compound are predicted based on the expected electronic effects of the substituents.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be located around the carbonyl oxygen atom of the acetate group due to the presence of lone pairs of electrons. The oxygen atom of the ester linkage and the bromine atom will also exhibit negative potential. The hydrogen atoms of the methyl groups and the aromatic ring will show positive potential. The MEP map can thus guide the understanding of how this molecule might interact with other chemical species.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with Lewis structure concepts. uni-muenchen.dewisc.edu NBO analysis can quantify bond polarities, hybridization, and the delocalization of electron density through hyperconjugative interactions.

Table 3: Predicted NBO Charges on Key Atoms of this compound (Illustrative)

AtomPredicted NBO Charge (e)
Br-0.1 to -0.2
O (carbonyl)-0.5 to -0.6
O (ester)-0.4 to -0.5
C (carbonyl)+0.6 to +0.7
C1 (attached to O)+0.2 to +0.3

Note: These values are illustrative and represent typical charge distributions in similar molecules. Actual charges would be derived from specific NBO calculations.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and other properties. rasayanjournal.co.inmdpi.com

Ionization Energy (IE): The minimum energy required to remove an electron from a molecule. It is related to the HOMO energy (IE ≈ -E_HOMO). A lower ionization energy indicates a greater tendency to donate electrons. The presence of electron-donating methyl groups on the phenyl ring of this compound is expected to lower its ionization energy compared to unsubstituted phenyl acetate.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the LUMO energy (EA ≈ -E_LUMO). A higher electron affinity suggests a greater ability to accept electrons. The electron-withdrawing bromine atom and the carbonyl group will increase the electron affinity of the molecule.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (IE - EA) / 2. A large HOMO-LUMO gap corresponds to high chemical hardness, indicating lower reactivity.

Nucleophilicity Index (N): A measure of the nucleophilic character of a molecule. It is often calculated based on the HOMO energy. The electron-rich phenyl ring, enhanced by the methyl groups, would be the primary site of nucleophilic character.

Table 4: Predicted Quantum Chemical Descriptors for this compound (Illustrative)

DescriptorPredicted ValueInterpretation
Ionization Energy (eV)~8.6Moderate tendency to donate electrons.
Electron Affinity (eV)~0.7Moderate tendency to accept electrons.
Chemical Hardness (eV)~3.95High stability, low reactivity.
Nucleophilicity IndexModerateThe phenyl ring acts as a nucleophile.

Note: These values are predicted based on the relationships with HOMO and LUMO energies and the expected influence of the substituents.

Charge Distribution Analysis

Charge distribution analysis, primarily through Natural Bond Orbital (NBO) and Mulliken population analysis, provides a quantitative description of the electron distribution within the this compound molecule. These analyses are crucial for understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential.

Natural Population Analysis (NPA), a key component of NBO analysis, assigns charges to individual atoms based on the occupancies of natural atomic orbitals. wisc.edu This method offers a more chemically intuitive picture of charge distribution compared to other methods. For molecules with similar functional groups, it has been shown that charge transfer can be effectively studied using these techniques. aimspress.com The analysis typically reveals the delocalization of electron density between donor (Lewis-type) and acceptor (non-Lewis type) orbitals, which is quantified by second-order perturbation theory. aimspress.com The stabilization energy, E(2), associated with these interactions, indicates the intensity of electron delocalization. aimspress.com

In a molecule like this compound, the electronegative bromine and oxygen atoms are expected to carry partial negative charges, while the carbon atoms of the aromatic ring and the methyl groups will exhibit varying degrees of positive charge. The precise values, however, depend on the specific computational method and basis set employed. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used for such analyses in related bromo-aromatic compounds. ekb.egtandfonline.com

The molecular electrostatic potential (MEP) surface is another critical output of charge distribution analysis. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. Nucleophilic attack is likely to occur at the positive potential regions, while electrophilic attack is favored at the negative potential sites. ekb.eg For this compound, the MEP would likely show negative potential around the oxygen atoms of the acetate group and the bromine atom, and positive potential around the hydrogen atoms of the methyl groups and the aromatic ring.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties and correlating them with experimental findings, aiding in the structural elucidation and characterization of molecules like this compound.

Vibrational Spectroscopy (FT-IR) Simulations

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to simulate the vibrational spectra (FT-IR and Raman) of molecules. tandfonline.comresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with the experimental spectrum. researchgate.net A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. researchgate.net

For aromatic compounds containing bromine, DFT calculations can accurately predict the characteristic vibrational modes, including C-H stretching of the aromatic ring and methyl groups, C=O stretching of the ester, C-O stretching, and C-Br stretching. tandfonline.comosti.gov The potential energy distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific vibrational modes of the molecule. nih.gov Studies on similar molecules have demonstrated a good correlation between experimental and DFT-calculated vibrational frequencies. tandfonline.comresearchgate.net

Table 1: Representative Comparison of Experimental and Calculated Vibrational Frequencies (Note: This table is illustrative and based on typical findings for similar compounds. Actual values for this compound would require specific experimental and computational studies.)

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)Assignment
C-H stretch (aromatic)~3100-3000~3100-3000Stretching of C-H bonds on the phenyl ring
C-H stretch (methyl)~2980-2870~2980-2870Stretching of C-H bonds in the methyl groups
C=O stretch (ester)~1760~1760Stretching of the carbonyl group
C-O stretch (ester)~1200~1200Stretching of the C-O single bond
C-Br stretch~600-500~600-500Stretching of the carbon-bromine bond

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. nih.gov These calculations are typically performed using DFT, and the results are often correlated with experimental data obtained in a specific solvent, such as DMSO or CDCl₃. nih.govchemicalbook.com

For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons, the methyl protons, and the acetate methyl protons in the ¹H NMR spectrum. Similarly, the chemical shifts for the aromatic carbons, methyl carbons, carbonyl carbon, and acetate methyl carbon would be predicted in the ¹³C NMR spectrum. Comparing these predicted values with experimental spectra aids in the definitive assignment of each resonance. nih.govchemicalbook.comchemicalbook.com

Table 2: Predicted vs. Experimental NMR Chemical Shifts (Illustrative) (Note: This table is a hypothetical representation. Specific experimental and computational data are required for accurate values for this compound.)

Proton (¹H) NMRCarbon (¹³C) NMR
AssignmentPredicted δ (ppm)AssignmentPredicted δ (ppm)
Aromatic-H~7.0-7.5Aromatic-C~120-150
Methyl-H (ring)~2.1-2.3Methyl-C (ring)~15-20
Methyl-H (acetate)~2.0-2.2Carbonyl-C~168-172
Methyl-C (acetate)~20-25

UV-Vis Spectroscopy and Electronic Transitions (TD-DFT)

Time-dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. osti.govresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. The analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations. researchgate.net

For this compound, TD-DFT calculations can predict the λ_max values and help assign them to specific electronic transitions, such as π → π* transitions within the aromatic ring. tandfonline.comosti.gov The HOMO-LUMO energy gap is also a key parameter obtained from these calculations, which relates to the chemical reactivity and stability of the molecule. researchgate.net

Advanced Computational Methodologies in Synthetic Design

The integration of advanced computational tools is revolutionizing the design and optimization of chemical syntheses.

AI and Machine Learning for Reaction Yield Prediction and Optimization

These predictive models can significantly reduce the number of experiments required, saving time and resources. rjptonline.orgmdpi.com For the synthesis of this compound, which could involve the esterification of 4-bromo-2,6-dimethylphenol (B182379), ML models could be used to optimize parameters such as temperature, catalyst choice, and reaction time to achieve the highest possible yield. The combination of quantum mechanical calculations with machine learning offers a powerful approach for accurate prediction of reaction outcomes. mdpi.com

Non-Linear Optical Properties Evaluation

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The evaluation of a molecule's NLO properties is crucial for identifying its potential in these high-tech applications. Although direct experimental or computational NLO studies on this compound are not reported, the presence of a bromine atom, an aromatic ring, and an acetate group suggests that it may possess interesting NLO characteristics. The bromine atom, in particular, can enhance NLO responses in organic molecules.

Theoretical calculations, often employing density functional theory (DFT), are a primary method for evaluating the NLO properties of novel compounds. These studies typically calculate the first and second hyperpolarizabilities, which are microscopic measures of the NLO response.

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Organic Molecule Construction

4-Bromo-2,6-dimethylphenyl acetate (B1210297) serves as a pivotal intermediate in the synthesis of more complex organic molecules, largely owing to the versatility of its aryl bromide functionality. The bromine atom can be readily substituted or engaged in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

A primary application of this compound involves its hydrolysis to 4-bromo-2,6-dimethylphenol (B182379). This phenolic derivative is a key component in the synthesis of various bioactive molecules and complex organic frameworks. solubilityofthings.com The strategic placement of the bromine atom at the para-position and the methyl groups at the ortho-positions of the hydroxyl group influences the reactivity and selectivity of subsequent chemical transformations.

One of the most significant synthetic applications of aryl bromides like 4-bromo-2,6-dimethylphenyl acetate is their participation in palladium-catalyzed cross-coupling reactions . These reactions, which include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are fundamental tools in modern organic synthesis for the construction of intricate molecular architectures. beilstein-journals.orgacs.orgnih.gov

For instance, the Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This methodology is widely employed for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and functional materials. beilstein-journals.orgnih.gov The reaction of a derivative of this compound with a suitable boronic acid could yield a substituted biphenyl (B1667301) structure, a common motif in drug discovery.

Similarly, the Sonogashira coupling allows for the direct connection of the aryl bromide to a terminal alkyne, creating an arylethyne linkage. beilstein-journals.org This reaction is instrumental in the synthesis of conjugated systems with applications in electronics and materials science. Furthermore, visible-light-mediated cross-coupling reactions have emerged as a greener alternative for forming C-S bonds from bromoalkynes, highlighting the ongoing evolution of synthetic methods applicable to bromo-functionalized compounds. acs.org

The following table provides an overview of representative palladium-catalyzed cross-coupling reactions that are applicable to aryl bromides derived from this compound:

Reaction Name Reactants Catalyst System (Typical) Bond Formed Significance
Suzuki-Miyaura Coupling Aryl Bromide, Organoboron CompoundPd(PPh₃)₄, Base (e.g., Na₂CO₃)C(sp²)-C(sp²)Synthesis of biaryls, pharmaceuticals, and polymers. beilstein-journals.org
Sonogashira Coupling Aryl Bromide, Terminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C(sp²)-C(sp)Construction of conjugated enynes and arylethynes. beilstein-journals.org
Buchwald-Hartwig Amination Aryl Bromide, AminePd Catalyst, Ligand (e.g., phosphine), BaseC(sp²)-NSynthesis of arylamines, crucial in medicinal chemistry. researchgate.net

Building Blocks for Supramolecular Architectures and Coordination Polymers

The structural rigidity and defined substitution pattern of the 4-bromo-2,6-dimethylphenyl moiety, accessible from this compound, make it an attractive building block for the rational design and synthesis of supramolecular assemblies and coordination polymers. These ordered structures are of great interest due to their potential applications in gas storage, catalysis, and sensing.

The bromine atom on the phenyl ring can be transformed into other functional groups, such as carboxylic acids or nitrogen-containing heterocycles, which can then act as ligands to coordinate with metal ions. For example, the bromo group can be converted to a carboxyl group, which can then be used to construct metal-organic frameworks (MOFs). MOFs are a class of crystalline materials composed of metal ions or clusters linked together by organic ligands to form one-, two-, or three-dimensional porous networks. researchgate.net

The synthesis of coordination polymers often involves the self-assembly of metal ions and organic ligands. The geometry and connectivity of the resulting network are dictated by the coordination preferences of the metal ion and the structure of the organic linker. The 4-bromo-2,6-dimethylphenyl core can be incorporated into multidentate ligands to create specific angles and distances between coordination sites, thereby directing the formation of desired supramolecular architectures. mdpi.comresearchgate.net

For instance, bidentate ligands derived from this scaffold could lead to the formation of one-dimensional chains or two-dimensional layered structures when reacted with suitable metal salts. The introduction of the 4-bromo-2,6-dimethylphenyl group can also influence the physical properties of the resulting coordination polymer, such as its solubility, thermal stability, and luminescent properties. rsc.org

The table below illustrates the potential of bromo-functionalized aromatic compounds as precursors for ligands in coordination chemistry:

Ligand Precursor Target Functional Group Synthetic Transformation Resulting Supramolecular Structure Potential Application
4-Bromo-2,6-dimethylphenolCarboxylic AcidLithiation followed by carboxylationMetal-Organic Framework (MOF)Gas storage, separation
4-Bromo-2,6-dimethylaniline (B44771)Pyridyl or Triazolyl groupCycloaddition or condensation reactionsCoordination PolymerCatalysis, sensing
4-Bromo-2,6-dimethylbenzaldehydeSchiff BaseCondensation with an amineMetallosupramolecular CageHost-guest chemistry

Development of Functional Materials with the this compound Core

The incorporation of the this compound core, or its derivatives, into polymeric and other materials can impart specific and desirable properties. The presence of the bromine atom offers a handle for further functionalization, while the dimethylphenyl group can enhance thermal stability and solubility.

A significant area of application is in the synthesis of high-performance polymers. For example, the corresponding phenol (B47542), 4-bromo-2,6-dimethylphenol, can undergo oxidative polymerization to produce poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a thermoplastic with excellent thermal stability, dimensional stability, and chemical resistance. The bromine atom can act as a site for subsequent modifications to fine-tune the properties of the polymer.

Furthermore, derivatives of the 4-bromo-2,6-dimethylphenyl moiety are utilized in the creation of materials for optoelectronic applications. For instance, it can serve as a building block for poly(p-phenylenevinylene) (PPV) derivatives, which are conjugated polymers known for their electroluminescent properties and are used in the fabrication of light-emitting diodes (LEDs) and photovoltaic devices. smolecule.com

The phenolic precursor, 4-bromo-2,6-dimethylphenol, is also used in the production of phenolic resins. solubilityofthings.com These resins are known for their high-temperature stability and are used as adhesives, coatings, and molding compounds in various industries. The bromine atom can enhance the flame-retardant properties of these materials.

The following table summarizes the types of functional materials that can be developed using the 4-bromo-2,6-dimethylphenyl core and their potential applications:

Material Type Role of 4-Bromo-2,6-dimethylphenyl Core Key Properties Application
High-Performance Polymers (e.g., PPO) Monomer unitHigh thermal stability, chemical resistanceEngineering plastics, automotive components
Conjugated Polymers (e.g., PPV derivatives) Building block for monomersElectroluminescence, conductivityOrganic LEDs, solar cells smolecule.com
Phenolic Resins Monomer componentFlame retardancy, thermal stabilityAdhesives, coatings, composites solubilityofthings.com
Antioxidants Precursor for hindered phenolsPrevention of oxidative degradationPolymer stabilization, material protection smolecule.com

Future Research Directions and Emerging Paradigms

Catalyst Development for Enhanced Selectivity and Sustainability

The synthesis of 4-Bromo-2,6-dimethylphenyl acetate (B1210297) typically involves a two-step process: the selective bromination of 2,6-dimethylphenol (B121312) and the subsequent acetylation of the resulting 4-bromo-2,6-dimethylphenol (B182379). A key area for future research lies in the development of advanced catalyst systems that enhance both the selectivity and sustainability of this process.

Future investigations could focus on:

Heterogeneous Catalysts: Designing solid-supported catalysts, such as zeolites or metal-organic frameworks (MOFs), could offer significant advantages in terms of catalyst recovery and reusability, contributing to more environmentally friendly and cost-effective production methods.

Photocatalysis: The use of light-driven catalytic systems presents a promising green alternative to traditional methods. Research into photocatalysts for both the bromination and acetylation steps could lead to milder reaction conditions and reduced energy consumption.

Enzymatic Catalysis: Biocatalysis, employing enzymes such as halogenases and acyltransferases, offers the potential for unparalleled selectivity under mild, aqueous conditions. The exploration of engineered enzymes could pave the way for a highly sustainable synthetic route.

Integration of Artificial Intelligence and Automation in Synthesis

The application of artificial intelligence (AI) and automated systems is set to revolutionize chemical synthesis. For 4-Bromo-2,6-dimethylphenyl acetate, these technologies can be leveraged to optimize reaction conditions and accelerate the discovery of novel synthetic pathways.

Key research directions include:

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal conditions (e.g., temperature, solvent, catalyst loading) for maximizing yield and minimizing by-product formation. This data-driven approach can significantly reduce the experimental effort required for process optimization.

Automated Synthesis Platforms: The integration of robotic platforms for automated reaction execution and analysis would enable high-throughput screening of different catalysts and reaction parameters. This would not only accelerate research but also improve the reproducibility of synthetic procedures.

Predictive Modeling for Properties: AI models could be developed to predict the physicochemical and biological properties of derivatives of this compound, guiding the design of new molecules with desired functionalities.

Exploration of Novel Supramolecular Assemblies

The bromine atom and the ester functionality in this compound provide sites for non-covalent interactions, such as halogen bonding and hydrogen bonding. These interactions can be exploited to construct novel supramolecular assemblies with unique architectures and properties.

Future research in this area could involve:

Crystal Engineering: A systematic study of the crystallization behavior of this compound with various co-formers could lead to the design of new crystalline materials with tailored properties, such as specific packing arrangements or inclusion capabilities.

Self-Assembly in Solution: Investigating the self-assembly of this compound in different solvents could reveal the formation of interesting aggregates, such as dimers, oligomers, or even more complex structures. Understanding these assemblies is crucial for controlling its behavior in solution-based applications.

Host-Guest Chemistry: The aromatic ring and the functional groups of this compound make it a potential candidate for inclusion in various host molecules, such as cyclodextrins or calixarenes. Such studies could lead to the development of new drug delivery systems or sensors.

Advanced Spectroscopic and Structural Probing Techniques

A comprehensive understanding of the structure and dynamics of this compound at the molecular level requires the application of advanced analytical techniques.

Future research should employ:

Solid-State NMR Spectroscopy: This technique can provide detailed information about the local environment of the atoms in the solid state, offering insights into crystal packing and intermolecular interactions.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecular geometry and the packing arrangement in the crystalline state, which is fundamental for understanding its solid-state properties.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry could be used to study the gas-phase conformation and aggregation of this compound, providing valuable data for computational modeling.

Mechanistic Studies at the Quantum Level

Computational chemistry offers a powerful tool for elucidating the reaction mechanisms involved in the synthesis of this compound and for predicting its properties.

Future theoretical investigations should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the reaction pathways for the bromination and acetylation steps, helping to understand the role of the catalyst and the factors that govern selectivity.

Quantum Theory of Atoms in Molecules (QTAIM): This approach can be used to analyze the nature of the non-covalent interactions, such as halogen bonds, that may be present in the supramolecular assemblies of this compound.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in solution and its interactions with other molecules, which is crucial for predicting its behavior in complex environments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-2,6-dimethylphenyl acetate?

  • Methodology : The compound is typically synthesized via acetylation of 4-Bromo-2,6-dimethylphenol. This involves reacting the phenol with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under reflux conditions. The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acetylating agent. Purity (>97%) is confirmed by HPLC or GC analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (δ ~6.9–7.2 ppm) and acetate methyl groups (δ ~2.1–2.3 ppm) .
  • IR : Confirm the ester carbonyl stretch (~1740 cm1^{-1}) and absence of hydroxyl groups from the parent phenol .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 243.10 for [M+^+]) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be applied to derivatives of this compound?

  • Methodology : The bromine substituent can undergo cross-coupling with boronic acids (e.g., aryl or vinyl) using a palladium catalyst (e.g., Pd(PPh3_3)4_4) and a base (e.g., Na2_2CO3_3) in a solvent like THF or DMF. This enables the synthesis of biaryl derivatives for drug discovery .
  • Optimization : Reaction temperature (80–100°C) and catalyst loading (1–5 mol%) are critical for yield improvement. Monitor by GC-MS to track coupling efficiency .

Q. How to resolve contradictions in spectral data for this compound?

  • Case Study : Discrepancies in 1^1H NMR chemical shifts may arise from solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6) or impurities. Compare data with structurally similar compounds (e.g., 4-Bromophenyl acetate ) and use high-resolution MS to confirm molecular formula .
  • Validation : Reproduce synthesis under controlled conditions and cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies improve reaction yields in the synthesis of this compound?

  • Factors :

  • Catalysis : Use catalytic DMAP to accelerate acetylation .
  • Purification : Employ gradient column chromatography (hexane:ethyl acetate) to separate byproducts .
  • Scale-Up : Optimize stoichiometry (1:1.2 phenol:acetic anhydride) and reaction time (4–6 hours) for reproducibility .

Q. How does steric hindrance from methyl groups influence the reactivity of this compound?

  • Mechanistic Insight : The 2,6-dimethyl groups create steric bulk, reducing nucleophilic substitution at the bromine site. This selectivity is exploited in regioselective reactions (e.g., selective bromine displacement in the presence of other halogens) .
  • Experimental Design : Compare reactivity with less hindered analogs (e.g., 4-Bromophenyl acetate) using kinetic studies under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,6-dimethylphenyl acetate
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-dimethylphenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.